molecular formula C22H19NO2 B11672251 N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

Cat. No.: B11672251
M. Wt: 329.4 g/mol
InChI Key: OALHCRBYIUYDHE-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a 9H-xanthene core substituted with a carboxamide group linked to a 4-methylbenzyl moiety. The xanthene scaffold is known for its planar, aromatic structure, which facilitates π-π interactions in molecular recognition processes .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H19NO2/c1-15-10-12-16(13-11-15)14-23-22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-13,21H,14H2,1H3,(H,23,24)

InChI Key

OALHCRBYIUYDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized xanthene derivatives.

    Reduction: Formation of reduced xanthene derivatives.

    Substitution: Formation of substituted xanthene derivatives with various functional groups.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent marker in cell imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound* C₂₂H₁₉NO₂ ~329.40 4-Methylbenzyl carboxamide Hypothesized high lipophilicity (logP ~4.2); potential fluorescence properties
N-(4-Cyanophenyl)-9H-xanthene-9-carboxamide C₂₁H₁₄N₂O₂ 326.35 4-Cyanophenyl carboxamide Higher polarity (logP ~3.1); UV absorption at 254 nm
4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614) C₂₀H₁₇NO₃S 351.42 4-Methylbenzenesulfonamide Enhanced stability (mp >200°C); sulfonamide group improves solubility in polar solvents
N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide C₂₄H₂₂N₂O₄S 434.51 4-Pyrrolidine-sulfonylphenyl carboxamide Bulkier substituent; increased molecular weight; potential kinase inhibition
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide C₂₈H₂₃N₃O₃ 449.50 Pyridazin-3-yl-oxyethyl linker Extended conjugation; possible π-stacking interactions in biological targets

Biological Activity

N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its xanthene core, which is linked to a 4-methylphenyl group. The compound's molecular formula is C18H17NC_{18}H_{17}N with a molecular weight of approximately 253.34 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C18H17NC_{18}H_{17}N
Molecular Weight 253.34 g/mol
LogP 3.5
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an allosteric modulator or enzyme inhibitor, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, particularly those related to cancer and microbial infections.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), which are crucial for numerous physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been evaluated for its anticancer activity through in vitro studies against several cancer cell lines. Notable findings include:

  • Significant cytotoxic effects against breast cancer and renal cancer cell lines.
  • Induction of apoptosis in cancer cells, likely through the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) that were lower than those of standard antibiotics, indicating strong antimicrobial potential.
  • Anticancer Research : In a comparative study involving multiple xanthene derivatives, this compound showed superior activity against MCF-7 (breast cancer) cells compared to other compounds in its class. The study utilized flow cytometry to analyze apoptosis markers and confirmed significant cell death at micromolar concentrations.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study TypeTarget Organism/Cell LineKey Findings
Antimicrobial StudyStaphylococcus aureusEffective at low MIC values
Anticancer StudyMCF-7 (Breast Cancer)Induced significant apoptosis
Enzyme InhibitionVarious EnzymesInhibited key metabolic pathways

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